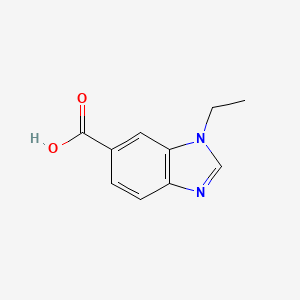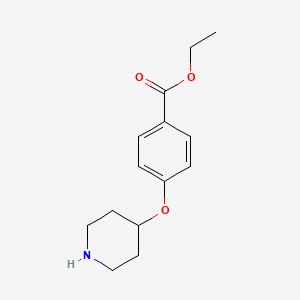![molecular formula C14H15NO4S B13540778 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid CAS No. 101537-65-9](/img/structure/B13540778.png)
3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is a compound that belongs to the class of benzothiophenes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
the general approach involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine by removing the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding amine.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This results in the formation of a reactive amine, which can interact with various molecular targets and pathways. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the tert-butyl group, leading to the formation of a carbocation that undergoes elimination by trifluoroacetate ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid
- 3-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]amino}methylphenyl)propanoic acid
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is unique due to its benzothiophene core, which imparts specific chemical properties and reactivity. The presence of the Boc protecting group allows for selective reactions and protection of the amino group during synthetic processes, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
101537-65-9 |
|---|---|
Formule moléculaire |
C14H15NO4S |
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-10-8-6-4-5-7-9(8)20-11(10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
XUYXCRALFPSRMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)

![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)



![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)





